6-chloro-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinyl]-1H-benzimidazole
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Overview
Description
6-chloro-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinyl]-1H-benzimidazole is a benzodioxine.
Scientific Research Applications
Novel ORL1-Selective Antagonists
Research has identified benzimidazole derivatives, such as 6-chloro-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinyl]-1H-benzimidazole, as promising ORL1 (opioid receptor-like 1) antagonists. These compounds, including a similar derivative 2-(tert-butylthio)-5-chloro-6-[(2R)-4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-1H-benzimidazole, have shown oral availability and brain penetrability, with potential implications for opioid receptor research and therapy (Okamoto et al., 2008).
Antimicrobial and Antifungal Agents
Compounds structurally related to 6-chloro-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinyl]-1H-benzimidazole have been synthesized and evaluated for their antimicrobial and antifungal activities. These include 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides, which displayed promising antibacterial and antifungal potential, highlighting their potential as new therapeutic agents (Abbasi et al., 2020).
Fluorescent Probes for DNA Detection
Innovative benzimidazo[1,2-a]quinolines, substituted with different nuclei including piperidine and resembling the core structure of 6-chloro-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinyl]-1H-benzimidazole, have been developed as potential fluorescent probes for DNA detection. This research opens up avenues for using benzimidazole derivatives in molecular biology and genetic research (Perin et al., 2011).
Anti-Inflammatory Applications
Benzimidazole-2-thione derivatives, which are structurally related to the compound , have been synthesized and evaluated for their anti-inflammatory activity. These compounds have shown promising results in the carrageenan-induced rat paw edema model, indicating their potential use in treating inflammatory conditions (Ganji & Agrawal, 2020).
Enzyme Inhibitors
Research has focused on synthesizing new benzodioxin-benzimidazole derivatives as potential enzyme inhibitors. These compounds have been evaluated for their ability to inhibit enzymes like α-glucosidase and acetylcholinesterase, highlighting their potential therapeutic applications in diseases related to enzyme dysfunction (Abbasi et al., 2019).
properties
Product Name |
6-chloro-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinyl]-1H-benzimidazole |
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Molecular Formula |
C20H20ClN3O4S |
Molecular Weight |
433.9 g/mol |
IUPAC Name |
6-chloro-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]-1H-benzimidazole |
InChI |
InChI=1S/C20H20ClN3O4S/c21-14-1-3-16-17(11-14)23-20(22-16)13-5-7-24(8-6-13)29(25,26)15-2-4-18-19(12-15)28-10-9-27-18/h1-4,11-13H,5-10H2,(H,22,23) |
InChI Key |
PTAVAGHPTJSPBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(N2)C=C(C=C3)Cl)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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